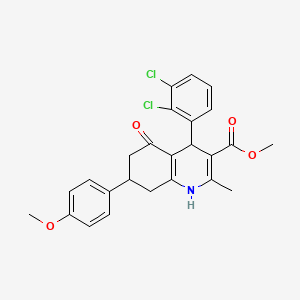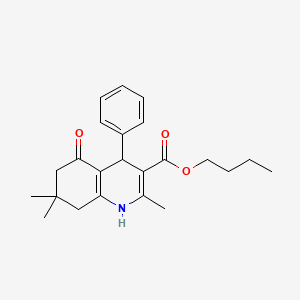
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as DDEOB, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an ideal candidate for use in various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood. However, it has been suggested that 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate may inhibit the activity of certain enzymes, such as proteases and kinases. This inhibition may lead to the disruption of certain cellular processes, which could potentially lead to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which could potentially be used in the development of new drugs for the treatment of inflammatory diseases. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has also been shown to have antitumor activity, which makes it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its unique chemical structure, which makes it an ideal candidate for use in various biochemical and physiological studies. However, one of the limitations of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its potential toxicity, which could potentially limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another potential area of research is the study of enzyme kinetics and the development of new biochemical assays. Additionally, further studies on the biochemical and physiological effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves the reaction of 2-(3,4-dichlorophenyl)-2-oxoethyl chloride with 4-(4-methylphenyl)-4-oxobutanoic acid in the presence of a base. This results in the formation of the ester compound, 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The reaction is typically carried out under reflux conditions with a suitable solvent.
Scientific Research Applications
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been used in various scientific research studies due to its unique chemical structure. It has been studied for its potential applications in the development of new drugs, specifically in the treatment of cancer and other diseases. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has also been used in the study of enzyme kinetics and in the development of new biochemical assays.
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O4/c1-12-2-4-13(5-3-12)17(22)8-9-19(24)25-11-18(23)14-6-7-15(20)16(21)10-14/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMYWBMUCJOJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide](/img/structure/B5154313.png)
![N-(3-methoxypropyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5154318.png)
![4-(4-fluorobenzyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5154322.png)
![4-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5154337.png)
![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154367.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5154390.png)

![6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5154422.png)
![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)